2-Methyl-2H-indazole-4-carbaldehyde is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. This compound features a methyl group at the second position and an aldehyde group at the fourth position of the indazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular formula is and it has a CAS number of 1079992-61-2 .
2-Methyl-2H-indazole-4-carbaldehyde is classified as an indazole derivative, which are nitrogen-containing heterocycles known for their diverse biological activities. This classification places it among compounds that exhibit potential pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 2-Methyl-2H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. A common synthetic route includes:
Industrial production may utilize optimized methods for large-scale synthesis, employing continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and reaction conditions is critical for ensuring the purity and stability of the final product .
The molecular structure of 2-Methyl-2H-indazole-4-carbaldehyde features:
The compound has a molecular weight of approximately 160.17 g/mol. Its structural characteristics influence its reactivity and biological activity, making it a versatile building block in organic synthesis .
2-Methyl-2H-indazole-4-carbaldehyde can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-Methyl-2H-indazole-4-carbaldehyde primarily relates to its role as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, potentially leading to therapeutic effects against various diseases.
Research indicates that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and anticancer properties. The specific mechanisms often involve modulation of cellular pathways associated with inflammation and tumor growth .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound's reactivity profile makes it suitable for further derivatization in synthetic applications .
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and presence in clinically significant drugs. The 2H-indazole tautomer, particularly 2-alkylated variants, demonstrates enhanced metabolic stability and binding affinity toward biological targets compared to its 1H-isomer. Historically, indazole-based drugs like benzydamine (anti-inflammatory), niraparib (PARP inhibitor for ovarian cancer), and pazopanib (tyrosine kinase inhibitor for renal cell carcinoma) established the therapeutic value of this heterocyclic system [1] . These drugs exploit the indazole core’s ability to participate in hydrogen bonding and π-π stacking interactions within enzymatic pockets. The strategic incorporation of substituents at the N-2, C-3, and C-4 positions—such as in 2-Methyl-2H-indazole-4-carbaldehyde—enables precise modulation of electronic properties, steric bulk, and bioavailability. For instance, the 2-methyl group in this compound prevents undesired N-1 alkylation, while the C-4 aldehyde serves as a versatile handle for synthesizing pharmacologically active derivatives via condensation or nucleophilic addition reactions [1] [7].
Table 1: Clinically Relevant Indazole Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Benzydamine | Non-steroidal Anti-inflammatory (NSAID) | 3-(1-Piperazinyl)propoxy-1H-indazole | Unknown (local analgesic/anti-inflammatory) |
Niraparib | Antineoplastic | 2-(4-Fluorophenyl)-5H-pyrrolo[3,4-b]pyridine-7-carboxamide | PARP-1/PARP-2 inhibitor |
Pazopanib | Antineoplastic | 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | VEGFR/PDGFR inhibitor |
Axitinib | Antineoplastic | N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide | VEGFR inhibitor |
2-Methyl-2H-indazole-4-carbaldehyde (CAS: 1072661-90-7; MW: 160.17 g/mol; Formula: C₉H₈N₂O) serves as a pivotal building block in organic synthesis due to its bifunctional reactivity. The aldehyde group (–CHO) at C-4 is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions, reductive aminations) and condensations (e.g., Wittig, Knoevenagel) to generate α,β-unsaturated carbonyls, imines, or secondary alcohols [2] [4]. Concurrently, the N-2 methyl group directs regioselectivity in electrophilic substitutions, favoring C-5 or C-7 halogenation over C-4 functionalization. This regiocontrol is critical for synthesizing asymmetrically substituted indazoles required in drug discovery [4] [8].
Spectroscopic analyses confirm the compound’s structural assignment: ¹H NMR (DMSO-d6) displays a singlet at δ 10.03 ppm (aldehyde proton), aromatic protons at δ 7.50–8.20 ppm (H-5, H-6, H-7), and a sharp singlet at δ 4.20 ppm (N–CH₃). IR spectroscopy reveals characteristic stretches at 1690 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N) [2] [7]. Density functional theory (DFT) calculations indicate that the aldehyde group’s electrophilicity is enhanced by the electron-withdrawing indazole nucleus, with a LUMO energy of −1.89 eV localized over the carbonyl moiety. This facilitates covalent modifications critical for developing kinase inhibitors (e.g., via Schiff base formation with lysine residues) or antimicrobial agents (e.g., via thiosemicarbazone derivatization) [5].
Table 2: Structural and Electronic Properties of 2-Methyl-2H-indazole-4-carbaldehyde
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₉H₈N₂O | High-Resolution Mass Spectrometry (HRMS) |
Molecular Weight | 160.17 g/mol | - |
Tautomeric Form | 2H-Indazole (predominant) | NMR Spectroscopy |
¹H NMR Chemical Shifts | δ 10.03 (s, 1H, CHO), 8.20 (d, J=8.4 Hz, 1H, H-7), 7.95 (s, 1H, H-3), 7.65 (t, J=7.6 Hz, 1H, H-6), 7.50 (d, J=7.2 Hz, 1H, H-5), 4.20 (s, 3H, N-CH₃) | DMSO-d6, 400 MHz |
IR Vibrations | 1690 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (C–C) | FT-IR (KBr pellet) |
LUMO Energy | −1.89 eV | DFT (B3LYP/6-31G* basis set) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: